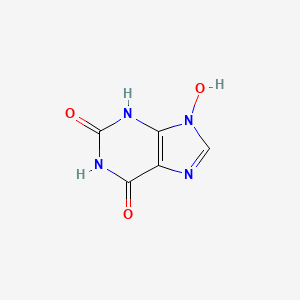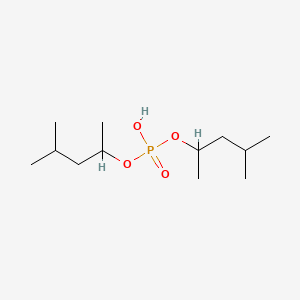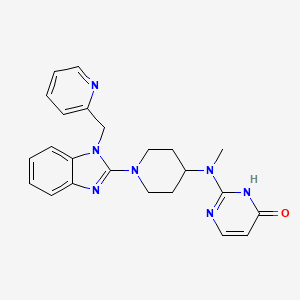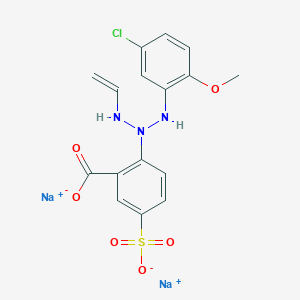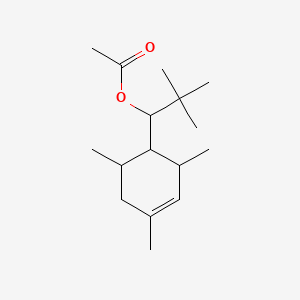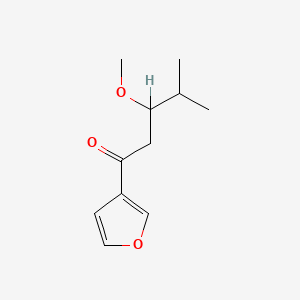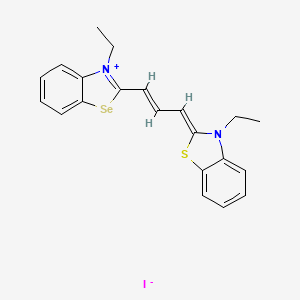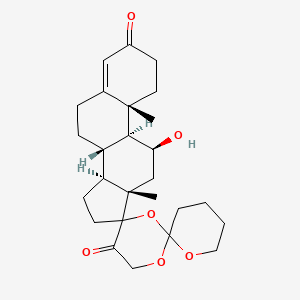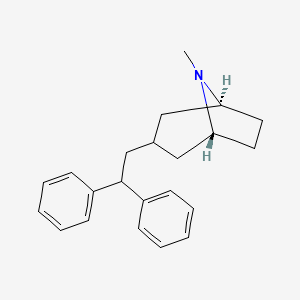![molecular formula C44H48Cl4N10O2Zn B12693626 zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride CAS No. 60797-58-2](/img/structure/B12693626.png)
zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride is a complex organic compound with a unique structure that combines zinc with a phenoxazinylidene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride typically involves a multi-step process. The initial step often includes the preparation of the phenoxazinylidene core, followed by the introduction of the diethylamino and cyanoethyl groups. The final step involves the coordination of zinc and the formation of the tetrachloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the electronic structure and properties of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
Zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride involves its interaction with specific molecular targets. The compound can bind to metal ions and proteins, influencing various biochemical pathways. Its unique structure allows it to interact with cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine derivatives: Compounds with similar phenoxazinylidene cores.
Zinc complexes: Other zinc-coordinated compounds with different ligands.
Fluorescent dyes: Compounds with similar fluorescent properties.
Uniqueness
Zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride stands out due to its unique combination of zinc coordination and phenoxazinylidene structure, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research.
Properties
CAS No. |
60797-58-2 |
|---|---|
Molecular Formula |
C44H48Cl4N10O2Zn |
Molecular Weight |
956.1 g/mol |
IUPAC Name |
zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride |
InChI |
InChI=1S/2C22H24N5O.4ClH.Zn/c2*1-3-26(4-2)17-7-9-19-21(15-17)28-22-16-18(8-10-20(22)25-19)27(13-5-11-23)14-6-12-24;;;;;/h2*7-10,15-16H,3-6,13-14H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
IXHSJGCOBQRRBE-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


